molecular formula C5H7Br2N3O B14913427 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol

Cat. No.: B14913427
M. Wt: 284.94 g/mol
InChI Key: PVGKGIVQYKAZSS-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a brominated triazole derivative characterized by a 1,2,4-triazole core substituted with two bromine atoms at the 3- and 5-positions and a propanol side chain at the 1-position. Triazole derivatives are widely studied for their biological activities, such as antifungal, herbicidal, and antiviral effects, attributed to their ability to disrupt enzyme functions or interact with biomolecular targets . The bromine substituents likely enhance stability and reactivity compared to non-halogenated analogs, making this compound a candidate for antimicrobial applications .

Properties

Molecular Formula

C5H7Br2N3O

Molecular Weight

284.94 g/mol

IUPAC Name

3-(3,5-dibromo-1,2,4-triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H7Br2N3O/c6-4-8-5(7)10(9-4)2-1-3-11/h11H,1-3H2

InChI Key

PVGKGIVQYKAZSS-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)Br)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate propanol derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction. The process may involve heating and stirring under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atoms can be reduced to form less substituted triazole derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The propanol group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol Structure: Differs by a shorter methanol chain instead of propanol. Molecular weight: 256.88 g/mol .

β-(1,2,4-Triazol-1-yl)-L-alanine and Derivatives Structure: Features a triazole linked to an amino acid backbone. Properties: Water-soluble due to the carboxylic acid group. Acts as a metabolite of the fungicide myclobutanil, with herbicidal and antifungal activities . Activity: Demonstrated plant growth regulation and moderate antifungal effects (MIC ≈ 10–50 μg/mL against Candida spp.) .

Imidazolylindol-propanol (from ) Structure: Combines imidazole and indole moieties with a propanol chain. Properties: High lipophilicity enhances fungal membrane penetration. Activity: Exceptional antifungal potency (MIC = 0.001 μg/mL against Candida albicans), attributed to synergistic interactions between the indole and imidazole groups .

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (PI-19042) Structure: Benzyl substitution at the 1-position instead of propanol. Properties: Increased steric bulk may hinder binding to certain targets. Molecular weight: 330.98 g/mol . Activity: Likely exhibits broad-spectrum antimicrobial activity due to bromine atoms, though specific data are unavailable .

Key Comparative Insights

  • Chain Length: The propanol side chain offers a balance between lipophilicity (for membrane penetration) and hydrophilicity (for solubility), unlike the shorter methanol analog .
  • Biological Activity: While the imidazolylindol-propanol shows superior antifungal activity, the target compound’s triazole-bromine combination may provide selectivity against triazole-resistant fungal strains .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol C₅H₇Br₂N₃O 284.94 2.5 Triazole, Br, hydroxyl
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol C₃H₃Br₂N₃O 256.88 1.2 Triazole, Br, hydroxyl
β-(1,2,4-Triazol-1-yl)-L-alanine C₅H₈N₄O₂ 156.14 -1.0 Triazole, amino acid
Imidazolylindol-propanol C₁₄H₁₇N₃O 243.31 3.8 Imidazole, indole, hydroxyl

Research Findings and Implications

  • Synthetic Accessibility: The target compound can likely be synthesized via alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-bromopropanol, analogous to methods for β-(1,2,4-triazol-1-yl)alanine derivatives .
  • Antifungal Potential: While direct data are lacking, brominated triazoles are known to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi), suggesting a mechanism of action similar to clinical triazoles like fluconazole .
  • Toxicity Considerations: Bromine substitution may increase cytotoxicity compared to non-halogenated analogs, necessitating further toxicity profiling .

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